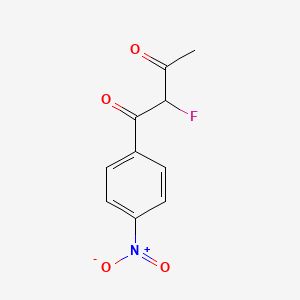
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- is a chemical compound with the molecular formula C10H8FNO4 . It is a derivative of butanedione, a compound commonly used in the food industry for its buttery flavor . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a nitrophenyl group, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- typically involves the reaction of 2-fluoroacetophenone with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound has three fluorine atoms instead of one and lacks the nitrophenyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a similar structure but includes an additional fluorine atom on the phenyl ring.
The uniqueness of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- lies in its specific combination of a fluorine atom and a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144219-87-4 |
|---|---|
Molecular Formula |
C10H8FNO4 |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-fluoro-1-(4-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8FNO4/c1-6(13)9(11)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9H,1H3 |
InChI Key |
WHFBULBMVHFXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


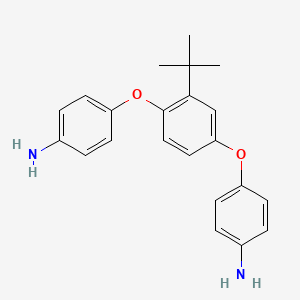
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

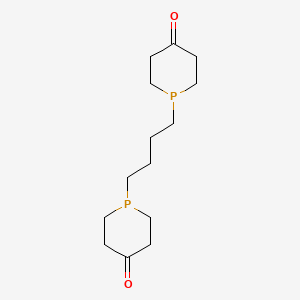
![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
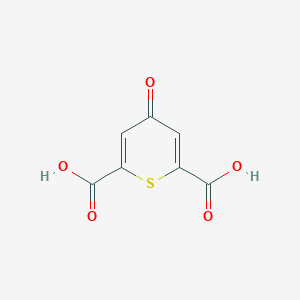



![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
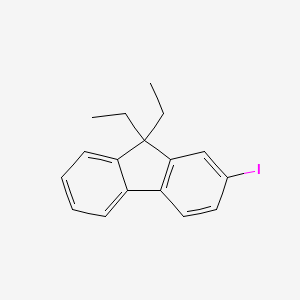
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

